3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 957002-73-2
VCID: VC5908030
InChI: InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2
SMILES: C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3

3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole

CAS No.: 957002-73-2

Cat. No.: VC5908030

Molecular Formula: C12H11N3O4S

Molecular Weight: 293.3

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole - 957002-73-2

Specification

CAS No. 957002-73-2
Molecular Formula C12H11N3O4S
Molecular Weight 293.3
IUPAC Name 3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole
Standard InChI InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2
Standard InChI Key MHLCRQSOTLHLPV-UHFFFAOYSA-N
SMILES C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Features

  • Core structure: 1H-pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

  • Substituents:

    • 3-Cyclopropyl group: Introduces steric bulk and modulates electronic properties.

    • 1-(2-Nitrobenzenesulfonyl) group: Enhances electrophilicity and potential for hydrogen bonding .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-Cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole
SMILES[O-]N+C1=CC=CC=C1S(=O)(=O)N2C=CC(=N2)C3CC3
InChI KeyMHLCRQSOTLHLPV-UHFFFAOYSA-N

Physicochemical Properties

  • logP (Partition Coefficient): 2.113, indicating moderate lipophilicity .

  • Polar Surface Area (PSA): 75.47 Ų, suggesting high solubility in polar solvents .

  • Hydrogen Bond Acceptors/Donors: 9 acceptors, 0 donors .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via sulfonylation of a pyrazole precursor:

  • Step 1: Cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole core .

  • Step 2: Sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Hydrazine + 1,3-diketone (Knorr synthesis)60–85%
22-Nitrobenzenesulfonyl chloride, Et₃N, DCM70–90%

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 1-position requires controlled reaction conditions .

  • Nitro Group Stability: Sensitivity to reduction necessitates inert atmospheres during synthesis .

ActivityIC₅₀/EC₅₀ (µM)Model SystemReference
Antimicrobial (E. coli)12.5–25Broth microdilution
COX-2 Inhibition0.8–1.2Enzymatic assay

Drug Discovery Applications

  • Screening Libraries: Included in ChemDiv’s 1.7M Stock Database for high-throughput screening .

  • Lead Optimization: The sulfonyl group serves as a pharmacophore for target binding .

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